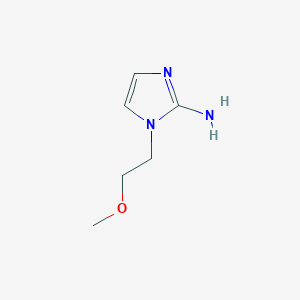

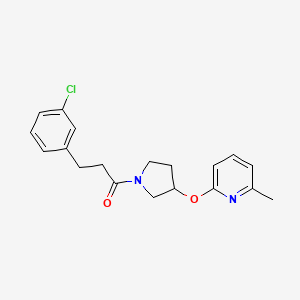

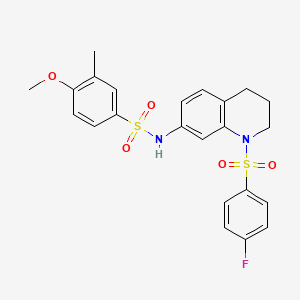

![molecular formula C14H14N4O5 B2645945 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide CAS No. 1209732-04-6](/img/structure/B2645945.png)

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

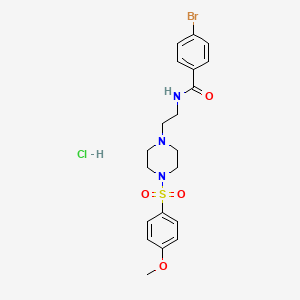

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 5-methyl-1,3,4-oxadiazol moiety . The 2,3-dihydrobenzo[b][1,4]dioxin moiety is a structural feature found in some biologically active molecules. The 5-methyl-1,3,4-oxadiazol moiety is also present in various molecules exhibiting cytotoxic properties.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural data for this compound is not available .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include melting point, boiling point, solubility, and stability. Unfortunately, specific physical and chemical property data for this compound is not available .Aplicaciones Científicas De Investigación

1. Metal-induced Tautomerization and Transmetalation

The compound's structural units, such as 2,3-dihydrobenzo[b][1,4]dioxin and oxadiazole, have been studied for their reactivity in metal-induced processes. Specifically, oxazole and thiazole molecules N-coordinated to manganese(i) can transform into corresponding carbene tautomers by acid-base reactions and be subsequently transmetalated to gold(i), highlighting potential applications in synthetic chemistry and material science (Ruiz & Perandones, 2009).

2. Chemical and Pharmaceutical Applications

Oxadiazole, a component of the compound, is frequently used in drug-like molecules as a bioisosteric replacement for ester and amide functionalities. The difference in profile between the 1,2,4 and 1,3,4 regioisomers of oxadiazoles can be rationalized by their intrinsically different charge distributions, making them suitable for various chemical and pharmaceutical applications (Boström et al., 2012).

3. Protoporphyrinogen Oxidase Inhibition

Related peroxidizing molecules, including oxadiazon (a derivative of oxadiazole), have shown potent inhibitory effects on protoporphyrinogen oxidase in plants, yeast, and mice. This suggests potential applications in agriculture and biochemistry to regulate or study metabolic pathways (Matringe et al., 1989).

4. Catalytic Synthetic Applications

The structural motifs of the compound, especially oxadiazole, participate in gold-catalyzed formal [3 + 2] cycloadditions, providing regioselective access to various functionalized compounds. These reactions are critical in developing pharmaceuticals and designing new materials (Xu et al., 2017).

5. Synthesis of Biologically Active Compounds

Components of the compound, such as 1,2,4-oxadiazole, are essential in synthesizing biologically active derivatives with potential applications in medical and biological research. For instance, certain 1,5-dihydrobenzo[e][1,2,4]oxadiazepines show high activity against cancer cell lines, indicating their potential in developing anticancer drugs (Abele et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O5/c1-8-17-18-12(23-8)7-15-13(19)14(20)16-9-2-3-10-11(6-9)22-5-4-21-10/h2-3,6H,4-5,7H2,1H3,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTWDDSXCSKZSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide](/img/structure/B2645864.png)

![3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2645868.png)

![8-(2-((4-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2645869.png)

![(2R,3As,6aS)-2-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride](/img/structure/B2645872.png)

![(E)-4-(Dimethylamino)-N-[1H-imidazol-2-yl(phenyl)methyl]-N-methylbut-2-enamide](/img/structure/B2645874.png)

![3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2645875.png)